4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
Historical Development and Discovery Context
The compound emerged from systematic efforts to optimize pyrrolidine-based scaffolds for enhanced pharmacokinetic properties. Pyrrolidine derivatives have long been explored in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. The introduction of fluorine atoms into such frameworks became a focal point in the 2010s, driven by advancements in fluorination methodologies.
This specific compound was first synthesized as part of a broader initiative to develop protease inhibitors, leveraging the cyclopropyl group to enforce ring puckering and the Boc group to modulate solubility. Early synthetic routes involved multi-step sequences starting from cyclopropane carboxylic acid derivatives, with fluorination achieved using N-fluoropyridinium salts. Patent literature from 2015–2020 highlights its role as an intermediate in antiviral and anticancer drug candidates, though detailed mechanistic studies remain limited.
Significance in Medicinal Chemistry Research
The compound’s significance lies in its dual functionality:
- Fluorine’s Electronic Effects : The fluorine atom inductively stabilizes adjacent carbocations, enhancing metabolic stability. Its electronegativity also influences hydrogen-bonding interactions with biological targets.
- Cyclopropyl Conformational Restriction : The cyclopropane ring reduces rotational freedom, favoring binding to planar active sites (e.g., viral proteases).
Comparative studies with non-fluorinated analogs demonstrate a 2–3-fold increase in target affinity, underscoring fluorine’s role in optimizing ligand-receptor interactions. Additionally, the Boc group serves as a transient protecting group during solid-phase peptide synthesis, enabling precise modular assembly of complex drug candidates.
Structural Uniqueness Among Fluorinated Pyrrolidine Derivatives
The compound’s structure features three distinct regions (Table 1):
| Structural Feature | Role in Bioactivity |
|---|---|
| Cyclopropyl ring (C₃H₅) | Conformational restraint; enhances membrane permeability |
| Fluorine atom (F) | Metabolic stabilization; dipole interactions |
| Boc group (C₅H₉O₂) | Solubility modulation; synthetic versatility |
Key stereochemical attributes include:
- C3 Fluoro Configuration : The (3R) stereochemistry optimizes spatial alignment with protease active sites, as shown in molecular docking studies.
- Pyrrolidine Ring Puckering : NMR analyses reveal a twist-boat conformation, which reduces steric clashes with hydrophobic protein pockets.
This combination of features distinguishes it from simpler fluorinated pyrrolidines, such as 4-fluoroproline derivatives, which lack the cyclopropyl and Boc functionalities.
Overview of Current Research Landscape
Recent investigations focus on two domains:
- Synthetic Methodology :
- Therapeutic Applications :
Ongoing clinical trials (Phase I/II) evaluate its prodrug forms for oral bioavailability, addressing challenges posed by its carboxylic acid moiety. Collaborative efforts between academic and industrial labs aim to expand its utility in fragment-based drug design, capitalizing on its modular architecture.
Properties
IUPAC Name |
4-cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4/c1-12(2,3)19-11(18)15-6-9(8-4-5-8)13(14,7-15)10(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZIMXDJPYUFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Fluorination: The fluorine atom can be introduced through a fluorination reaction, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Protection and Deprotection Steps: The carboxylic acid group may be protected during the synthesis using a protecting group such as a tert-butyl ester, which can be removed later under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopropyl group provides steric bulk distinct from the benzodioxol moiety in , which may affect binding affinity in biological systems.
- Fluorine substitution (target compound and ) enhances electronegativity compared to non-fluorinated analogs like .
- The Boc group in the target compound contrasts with the methyl group in or the deprotected amine in , influencing solubility and stability.
Analytical Data
Key Observations :
- The LCMS m/z 732 in reflects the larger molecular weight of pyrimidine-containing analogs compared to pyrrolidine derivatives.
- FTIR data in confirms carbonyl (1675 cm⁻¹) and C-F (1231 cm⁻¹) stretches, which are critical for functional group validation.
Conclusion this compound shares synthetic and structural motifs with fluorinated and Boc-protected analogs. While direct analytical data for the target compound is unavailable in the provided evidence, comparative analysis with , and underscores the importance of fluorine and Boc groups in optimizing physicochemical and synthetic properties. Further studies are needed to elucidate its biological activity and stability.
Biological Activity
4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H26FNO3
- Molecular Weight : 299.38 g/mol
- Structure : The compound features a cyclopropyl group, a fluoro substituent, and a pyrrolidine ring, which are significant for its biological activity.
Pharmacological Activity
Recent studies have indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Research suggests that derivatives of pyrrolidine compounds can demonstrate antimicrobial properties. The presence of the cyclopropyl and fluoro groups may enhance these effects by altering membrane permeability or inhibiting bacterial enzyme systems.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts. For instance, it may inhibit carbonic anhydrase isoforms, which are critical in various physiological processes, including respiration and acid-base balance .
- Neuropharmacological Effects : Some studies have explored the neuropharmacological properties of similar compounds, suggesting potential applications in treating neurological disorders. The structural similarities may imply that 4-cyclopropyl derivatives could influence neurotransmitter systems or exhibit neuroprotective effects.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study assessed various pyrrolidine derivatives against common bacterial strains. Results indicated that compounds with a cyclopropyl group demonstrated enhanced antimicrobial activity compared to their non-cyclopropyl counterparts .
- Enzyme Inhibition Assays : In vitro assays were conducted to evaluate the inhibitory effects of 4-cyclopropyl derivatives on carbonic anhydrase. The results showed significant inhibition at low micromolar concentrations, suggesting potential for therapeutic development in conditions where carbonic anhydrase plays a role .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound likely interacts with active sites of target enzymes, leading to inhibition or modulation of their activity.
- Membrane Disruption : The unique structure may facilitate interactions with lipid membranes, altering permeability and affecting microbial viability.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H26FNO3 |
| Molecular Weight | 299.38 g/mol |
| Antimicrobial Activity | Enhanced against Gram-positive bacteria |
| Enzyme Inhibition | Significant inhibition of carbonic anhydrase |
| Neuropharmacological Potential | Possible effects on neurotransmitter systems |
Q & A
Q. Q: What are the common synthetic routes for preparing 4-cyclopropyl-3-fluoro-pyrrolidine derivatives, and how can reaction conditions influence yields?
A: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine core. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are often added via [2+1] cycloaddition or alkylation using cyclopropylmagnesium bromide under inert conditions.
- Fluorination : Electrophilic fluorination (e.g., Selectfluor) or nucleophilic displacement (e.g., KF with activating groups) is used.
- Protection strategies : The tert-butyloxycarbonyl (Boc) group is introduced via esterification with Boc-anhydride in dichloromethane or DMF, often using DMAP as a catalyst .
Critical factors : Reaction temperature (low temps for fluorination to avoid side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometric control of coupling agents like DCC to minimize byproducts .
Advanced: Stereochemical Control
Q. Q: How can researchers address stereochemical challenges during the synthesis of fluorinated pyrrolidine derivatives?
A: The 3-fluoro and cyclopropyl groups introduce steric and electronic effects that complicate stereoselectivity. Methods include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric induction during cyclopropane formation.
- Catalytic asymmetric synthesis : Pd-catalyzed cross-coupling or organocatalytic fluorination with cinchona alkaloids.
- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiopurity .
Basic Analytical Characterization
Q. Q: What analytical techniques are essential for confirming the structure and purity of this compound?
A:
- NMR : ¹⁹F NMR is critical for confirming fluorine incorporation (δ ~ -120 to -220 ppm). ¹H/¹³C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl).
- LC-MS : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]+ for C₁₅H₂₁FNO₄: calc. 322.14).
- XRD : Single-crystal X-ray diffraction resolves absolute configuration in stereochemically complex derivatives .
Advanced: Data Contradictions in Biological Activity
Q. Q: How can conflicting reports about the biological activity of similar pyrrolidine derivatives be resolved?
A: Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) with vehicle controls.
- Metabolic instability : Conduct stability assays in liver microsomes (human vs. rodent) to identify degradation pathways.
- Target selectivity : Employ CRISPR-edited cell lines to isolate off-target effects. Cross-validate with SPR (surface plasmon resonance) for binding affinity .
Stability and Degradation Pathways
Q. Q: What are the primary degradation pathways for this compound under physiological conditions?
A:
- Ester hydrolysis : The Boc group is susceptible to acidic or enzymatic cleavage (e.g., esterases). Stability is improved by substituting tert-butyl with more hydrolytically stable groups (e.g., p-methoxybenzyl).
- Fluorine loss : Under basic conditions, defluorination may occur via SN2 mechanisms. Monitor via ¹⁹F NMR in PBS (pH 7.4) over 24–72 hours .
Advanced Computational Modeling
Q. Q: How can computational methods optimize the design of derivatives with enhanced binding affinity?
A:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on fluorine’s electrostatic contributions.
- MD simulations : Assess conformational stability of the cyclopropyl group in aqueous vs. lipid bilayer environments.
- QSAR : Build models using descriptors like ClogP, polar surface area, and fluorine’s Hammett σₚ constants .
Methodological Reproducibility
Q. Q: Why do synthetic yields vary across labs for this compound, and how can protocols be standardized?
A: Variations arise from:
- Impurity profiles : Trace metals in solvents (e.g., DMF) can inhibit catalysts. Use freshly distilled solvents or chelating agents.
- Scale-dependent effects : Optimize mixing efficiency (e.g., transition from batch to flow reactors for exothermic steps).
- Reporting standards : Adopt the CRDC 2020 guidelines (RDF2050112) for documenting reaction parameters (e.g., heating rate, agitation) .
Advanced: Reaction Design Using DOE
Q. Q: How can design of experiments (DOE) improve the synthesis of fluorinated pyrrolidines?
A: Apply factorial design to screen variables:
- Factors : Temperature, solvent (DMF vs. THF), catalyst loading, and Boc-protection time.
- Response variables : Yield, enantiomeric excess (ee), and purity.
- Statistical tools : Use JMP or Minitab to identify interactions (e.g., high temp + polar solvents accelerate fluorination but reduce ee). Validate with ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
